molecular formula C22H20FN5O3 B2566580 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide CAS No. 1105232-34-5

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2566580
CAS No.: 1105232-34-5
M. Wt: 421.432
InChI Key: DBBKDWONDLATRJ-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The compound's structure suggests it could participate in nucleophilic aromatic substitution reactions. These reactions are fundamental in synthesizing various pharmacologically active molecules, highlighting its potential utility in developing new therapeutic agents. For instance, reactions involving piperidine with aromatic nitro groups have been extensively studied, indicating the importance of such structures in medicinal chemistry (F. Pietra & D. Vitali, 1972) (Pietra & Vitali, 1972).

Role in CNS Drug Development

The compound's framework is indicative of its relevance in synthesizing central nervous system (CNS) active drugs. Heterocyclic compounds, including those with piperidine and pyridazine rings, are key structural elements in many CNS medications, suggesting this compound's potential as a precursor or template in developing new CNS therapeutics (S. Saganuwan, 2017) (Saganuwan, 2017).

Kinase Inhibition for Anti-inflammatory Applications

Compounds with a similar structural motif have been explored for their kinase inhibition properties, particularly targeting p38 mitogen-activated protein (MAP) kinase, a critical enzyme in inflammatory responses. This suggests potential applications in designing anti-inflammatory drugs (T. Scior et al., 2011) (Scior et al., 2011).

Antimicrobial and Antituberculosis Agents

The structural features of this compound align with those of known antimicrobial and antituberculosis agents, indicating its potential application in treating bacterial infections, including tuberculosis. This is supported by research into compounds like Macozinone, which shares functional groups conducive to antimicrobial activity (V. Makarov & K. Mikušová, 2020) (Makarov & Mikušová, 2020).

Applications in Optoelectronic Materials

The presence of heterocyclic rings and nitro groups in the compound's structure suggests potential applications beyond pharmacology, including in the field of optoelectronic materials. Heterocyclic compounds have been investigated for their utility in creating novel materials for electronic devices, indicating that this compound could serve as a precursor or component in such technologies (G. Lipunova et al., 2018) (Lipunova et al., 2018).

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c23-17-3-1-15(2-4-17)20-9-10-21(26-25-20)27-13-11-16(12-14-27)22(29)24-18-5-7-19(8-6-18)28(30)31/h1-10,16H,11-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKDWONDLATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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